

Application Notes and Protocols: Lanthanum as a Promoter in Hydrodesulfurization Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum sulfide*

Cat. No.: *B078310*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

While **lanthanum sulfide** (La_2S_3) itself is not extensively documented as a primary catalyst for hydrodesulfurization (HDS), the element lanthanum (La) has demonstrated significant potential as a promoter in conventional transition metal sulfide catalysts. These notes focus on the application and experimental protocols related to lanthanum-promoted HDS catalysts, drawing from available research. The primary role of lanthanum appears to be the enhancement of the structural and electronic properties of active catalytic phases, such as nickel-tungsten sulfide (Ni-W-S) and cobalt-molybdenum sulfide (Co-Mo-S), leading to improved desulfurization efficiency.

Principle of Lanthanum Promotion in HDS Catalysis

Lanthanum, when added as a promoter to traditional HDS catalysts, can significantly enhance their performance. The promoting effects of lanthanum are attributed to several factors:

- **Weakened Metal-Support Interaction:** Lanthanum can weaken the interaction between the active metal components (e.g., Ni, W) and the catalyst support (e.g., Al_2O_3 , $\text{TiO}_2\text{-Al}_2\text{O}_3$). This facilitates the reduction of the active metals and promotes the formation of the desired active sulfide phases (e.g., Ni-W-S).^[1]

- Increased Surface Area and Dispersion: The addition of lanthanum can lead to an increase in the specific surface area of the catalyst. It also helps in suppressing the agglomeration of active metal particles, resulting in smaller and more highly dispersed active phase particles. [\[1\]](#)
- Enhanced Formation of Active Sites: The presence of lanthanum, often in conjunction with chelating agents like ethylenediaminetetraacetic acid (EDTA), can promote the formation of a greater number of active Ni-W-S phases, which are crucial for the hydrodesulfurization activity. [\[1\]](#)

Experimental Protocols

Below are detailed experimental protocols for the synthesis and evaluation of lanthanum-promoted hydrodesulfurization catalysts based on published literature.

Protocol 1: Synthesis of La-Promoted Ni-W/TiO₂-Al₂O₃ Catalyst

This protocol describes the preparation of a nickel-tungsten catalyst supported on a titania-alumina composite, promoted with lanthanum, using the incipient wetness impregnation method. [\[1\]](#)

Materials:

- Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀·xH₂O)
- Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O)
- TiO₂-Al₂O₃ composite support
- Deionized water

Procedure:

- Support Preparation: The TiO₂-Al₂O₃ composite support is dried at 120°C for 4 hours prior to use.

- Impregnation Solution Preparation:
 - Dissolve calculated amounts of nickel nitrate hexahydrate and ammonium metatungstate in deionized water to achieve the desired active metal loading.
 - For the promoted catalyst, dissolve a calculated amount of lanthanum nitrate hexahydrate into the same solution.
- Incipient Wetness Impregnation:
 - Slowly add the impregnation solution to the dried TiO_2 - Al_2O_3 support with continuous stirring until the pores of the support are completely filled.
- Drying and Calcination:
 - Age the impregnated support at room temperature for 12 hours.
 - Dry the aged support in an oven at $120^\circ C$ for 12 hours.
 - Calcine the dried catalyst in a muffle furnace at $500^\circ C$ for 4 hours.

Protocol 2: Catalyst Sulfidation and Hydrodesulfurization Activity Evaluation

This protocol outlines the procedure for activating the catalyst via sulfidation and subsequently evaluating its performance in the hydrodesulfurization of a model sulfur compound (thiophene).

[\[1\]](#)

Materials:

- Calcined La-promoted Ni-W/ TiO_2 - Al_2O_3 catalyst
- Carbon disulfide (CS_2)
- Cyclohexane
- Model oil: Thiophene in n-octane ($500\text{ mg}\cdot\text{L}^{-1}$ sulfur content)

- Hydrogen (H₂) gas

Equipment:

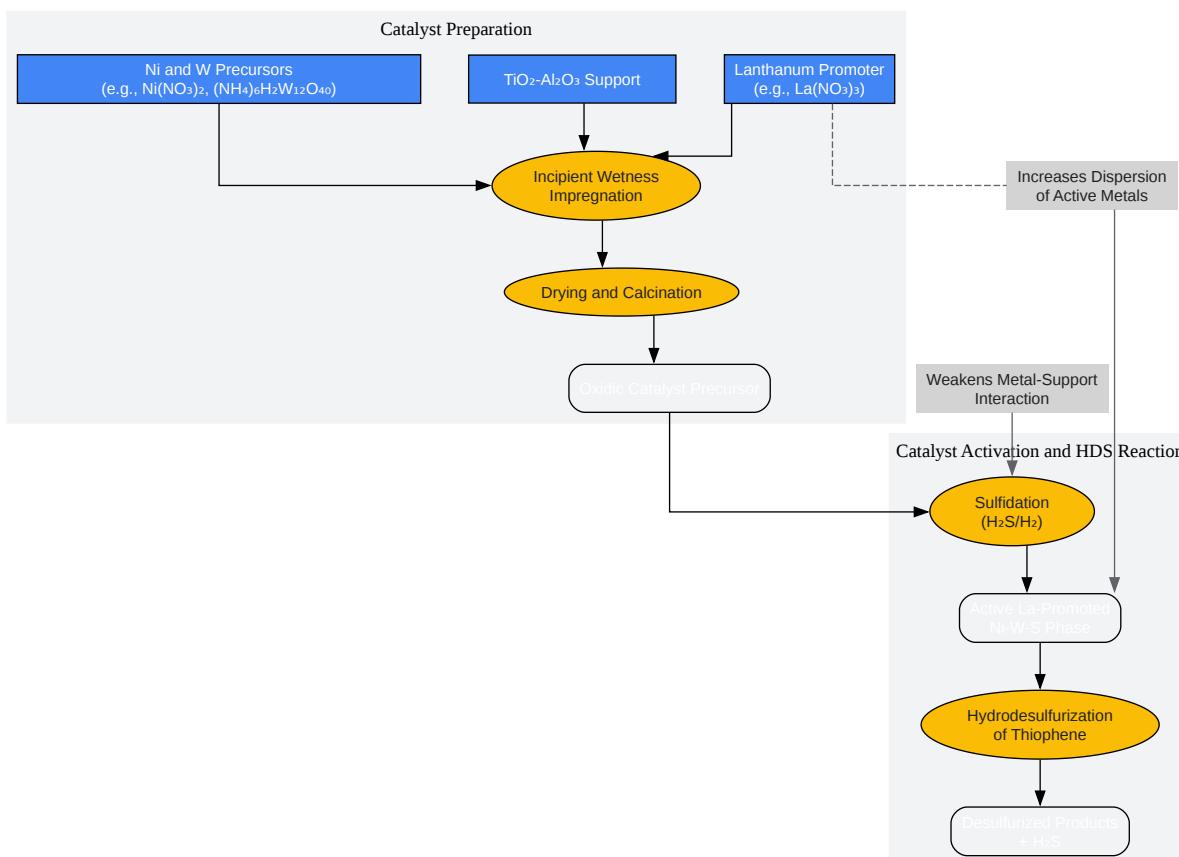
- Continuous fixed-bed high-pressure microreactor
- Gas chromatograph (GC) for product analysis

Procedure:

- Catalyst Loading: Load a fixed amount of the calcined catalyst into the microreactor.
- Pre-sulfidation:
 - Prepare a sulfiding solution of carbon disulfide in cyclohexane (e.g., 3:100 volume ratio).
 - Introduce the sulfiding solution into the reactor at a controlled flow rate.
 - Heat the reactor to 320°C under a hydrogen atmosphere and maintain these conditions for 4 hours to carry out the sulfidation of the catalyst.
- Hydrodesulfurization Reaction:
 - After sulfidation, switch the feed to the model oil (thiophene in n-octane).
 - Set the reaction conditions:
 - Temperature: 300°C
 - Pressure: 3 MPa
 - Continuously feed the model oil and hydrogen gas through the catalyst bed.
- Product Analysis:
 - Collect the reactor effluent at regular intervals.
 - Analyze the liquid products using a gas chromatograph to determine the conversion of thiophene.

- The thiophene conversion is calculated using the following formula:
 - Conversion (%) = [(Initial concentration of thiophene - Final concentration of thiophene) / Initial concentration of thiophene] x 100

Data Presentation

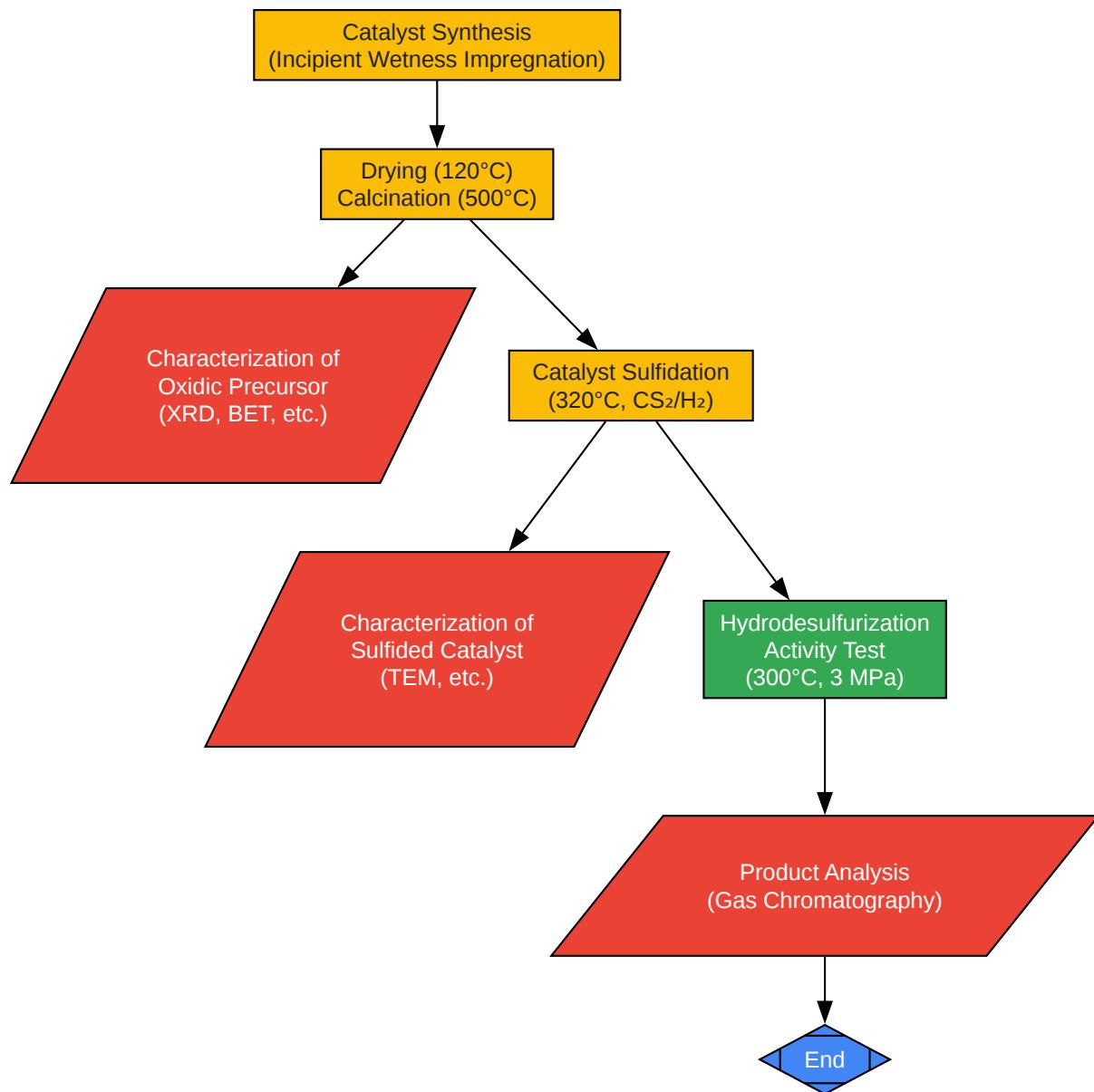

The following table summarizes the quantitative data on the performance of Ni-W/TiO₂-Al₂O₃ catalysts with and without lanthanum promotion for the hydrodesulfurization of thiophene.[\[1\]](#)

Catalyst	Thiophene Conversion (%)
Ni-W/TiO ₂ -Al ₂ O ₃	87.3
Ni-W-La/TiO ₂ -Al ₂ O ₃	92.6
Ni-W-E/TiO ₂ -Al ₂ O ₃ (EDTA promoted)	95.1
Ni-W-La-E/TiO ₂ -Al ₂ O ₃ (La and EDTA promoted)	99.7

Visualizations

Logical Relationship of Lanthanum Promotion in HDS

The following diagram illustrates the proposed mechanism by which lanthanum promotes the activity of the Ni-W/TiO₂-Al₂O₃ catalyst.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and activation of a La-promoted HDS catalyst.

Experimental Workflow for Catalyst Synthesis and Evaluation

The following diagram outlines the general experimental workflow from catalyst synthesis to performance evaluation.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HDS catalyst preparation and testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cambridgepublish.com [cambridgepublish.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Lanthanum as a Promoter in Hydrodesulfurization Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078310#lanthanum-sulfide-as-a-catalyst-for-hydrodesulfurization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com